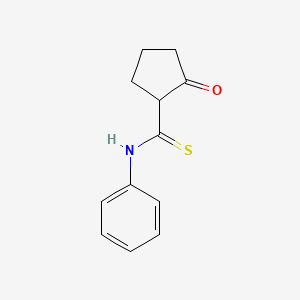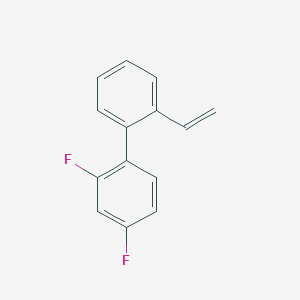
2'-Ethenyl-2,4-difluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-2’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10F2. It is characterized by the presence of two fluorine atoms and a vinyl group attached to a biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,4-Difluoro-2’-vinyl-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 2,4-Difluoro-2’-vinyl-1,1’-biphenyl may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4-Difluoro-2’-vinyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
科学的研究の応用
2,4-Difluoro-2’-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 2,4-Difluoro-2’-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The vinyl group can participate in various addition reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
類似化合物との比較
Similar Compounds
2,4-Difluorobiphenyl: Lacks the vinyl group but shares the biphenyl structure with two fluorine atoms.
2,2’-Difluoro-1,1’-biphenyl: Similar structure but with fluorine atoms in different positions.
4-Fluorobiphenyl: Contains only one fluorine atom.
Uniqueness
2,4-Difluoro-2’-vinyl-1,1’-biphenyl is unique due to the presence of both the vinyl group and two fluorine atoms, which confer distinct reactivity and electronic properties. This combination makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C14H10F2 |
|---|---|
分子量 |
216.22 g/mol |
IUPAC名 |
1-(2-ethenylphenyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C14H10F2/c1-2-10-5-3-4-6-12(10)13-8-7-11(15)9-14(13)16/h2-9H,1H2 |
InChIキー |
CZHQOBLGCAWBLG-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


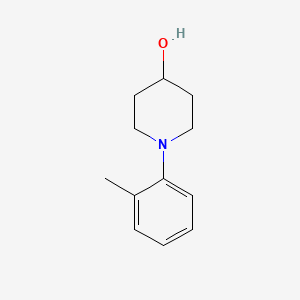
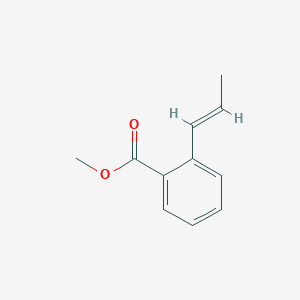
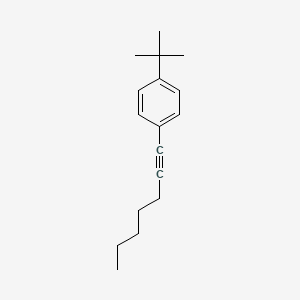
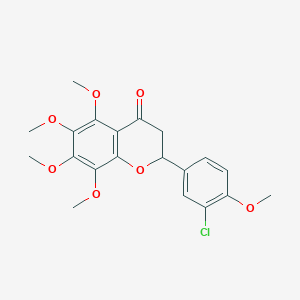
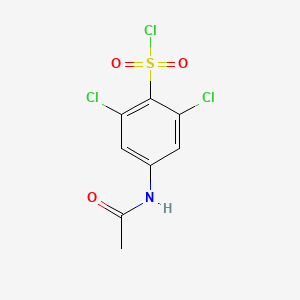
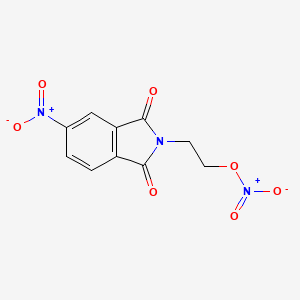

![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
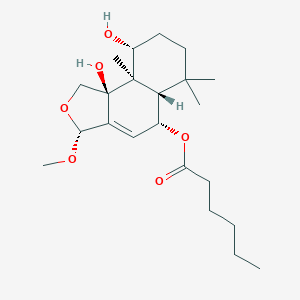

![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)
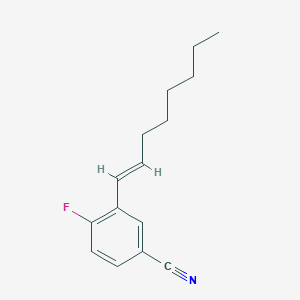
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
